molecular formula C11H14F3NO B1399681 Propyl({[3-(trifluoromethoxy)phenyl]methyl})amine CAS No. 1343874-23-6

Propyl({[3-(trifluoromethoxy)phenyl]methyl})amine

Cat. No.: B1399681
CAS No.: 1343874-23-6
M. Wt: 233.23 g/mol
InChI Key: FRVIZXFRJZIQIX-UHFFFAOYSA-N
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Description

Propyl({[3-(trifluoromethoxy)phenyl]methyl})amine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propylamine chain

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl({[3-(trifluoromethoxy)phenyl]methyl})amine typically involves the introduction of the trifluoromethoxy group into the phenyl ring, followed by the attachment of the propylamine chain. One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group onto the phenyl ring. This can be achieved through the reaction of phenyl derivatives with trifluoromethyl triflate or other trifluoromethoxylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the preparation of the trifluoromethoxy phenyl intermediate, followed by its reaction with propylamine under suitable conditions to form the final product .

Chemical Reactions Analysis

Types of Reactions

Propyl({[3-(trifluoromethoxy)phenyl]methyl})amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Propyl({[3-(trifluoromethoxy)phenyl]methyl})amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the development of new materials with unique properties .

Comparison with Similar Compounds

Similar Compounds

    Propyl({[3-(trifluoromethyl)phenyl]methyl})amine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    Propyl({[3-(methoxy)phenyl]methyl})amine: Contains a methoxy group instead of a trifluoromethoxy group.

Uniqueness

Propyl({[3-(trifluoromethoxy)phenyl]methyl})amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and biological activity compared to its analogs .

Properties

IUPAC Name

N-[[3-(trifluoromethoxy)phenyl]methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO/c1-2-6-15-8-9-4-3-5-10(7-9)16-11(12,13)14/h3-5,7,15H,2,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVIZXFRJZIQIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=CC=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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